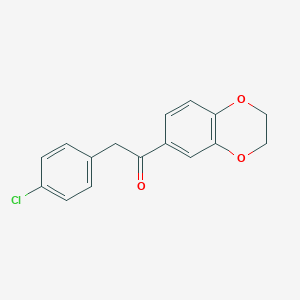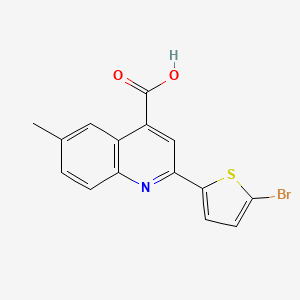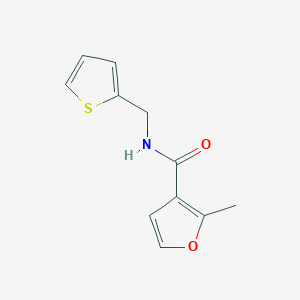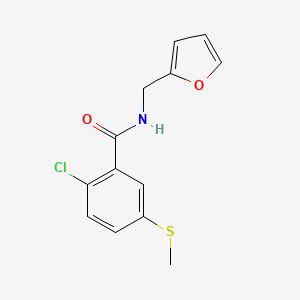
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, also known as BDPC, is a synthetic compound that belongs to the class of designer drugs. BDPC is structurally similar to methamphetamine and has been used as a stimulant drug in the past. However, due to its potential for abuse, BDPC is now a controlled substance in many countries. Despite its controversial history, BDPC has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been shown to increase locomotor activity and induce stereotypy in rats. In addition, 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of assays. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been shown to have neuroprotective effects and can be used to study the mechanisms of oxidative stress-induced neuronal damage. However, 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a controlled substance in many countries and can be difficult to obtain for research purposes. In addition, the potential for abuse and toxicity limits its use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to have neuroprotective effects and could be used to prevent or slow the progression of these diseases. Another area of interest is its potential use in treating depression and anxiety disorders. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to improve cognitive function and memory and could be used to treat the cognitive symptoms of these disorders. Finally, there is potential for the development of new 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone analogs with improved therapeutic properties.
Synthesemethoden
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can be synthesized using various methods, including the reduction of 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone oxime and the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine with 4-chlorobenzaldehyde. The synthesis of 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is relatively simple and can be achieved using common laboratory equipment.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has neuroprotective effects and can reduce neuronal damage caused by oxidative stress. Another study found that 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can improve cognitive function and memory in rats. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been studied for its potential use in treating depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-4-1-11(2-5-13)9-14(18)12-3-6-15-16(10-12)20-8-7-19-15/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVFZXBIIJIATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)

![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)

![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)



![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)